molecular formula C6H4ClNO3 B1362549 4-Chloro-3-nitrophenol CAS No. 610-78-6

4-Chloro-3-nitrophenol

Cat. No.: B1362549
CAS No.: 610-78-6
M. Wt: 173.55 g/mol
InChI Key: JUIKCULGDIZNDI-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenol is an aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . It is a chloronitrophenol, widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . This compound is characterized by the presence of both a chloro and a nitro group attached to a phenol ring, making it a versatile intermediate in various chemical reactions.

Safety and Hazards

4-Chloro-3-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

The degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol, by Pseudomonas sp. JHN has been reported . This suggests potential future directions for research into the biodegradation of this compound and related compounds .

Mechanism of Action

Target of Action

4-Chloro-3-nitrophenol (4C3NP) is a chloronitrophenol that is widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . The primary targets of 4C3NP are certain bacteria, such as Pseudomonas sp. JHN, that can use 4C3NP as their sole carbon and energy source .

Mode of Action

The mode of action of 4C3NP involves its interaction with bacterial enzymes that catalyze its degradation. For instance, in Pseudomonas sp. JHN, the enzymes HnpAB and HnpC play crucial roles in the degradation of 4C3NP . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 4C3NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Biochemical Pathways

The biochemical pathway involved in the degradation of 4C3NP is known as the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 4C3NP-utilizers . The degradation of 4C3NP via this pathway increases our knowledge of the catabolic diversity for microbial 4C3NP degradation at the molecular and biochemical level .

Pharmacokinetics

Given its use as a carbon and energy source by certain bacteria, it can be inferred that 4c3np is readily absorbed and metabolized by these organisms .

Result of Action

The result of the action of 4C3NP is its degradation into less harmful compounds. This degradation process is beneficial for the environment as 4C3NP and its derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The action of 4C3NP is influenced by environmental factors. For instance, the degradation of 4C3NP by bacteria is considered a cost-effective and eco-friendly method of removing 4C3NP from the environment . The efficiency of this process can be affected by various environmental factors such as temperature, ph, and the presence of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrophenol can be synthesized through the nitration of 4-chlorophenolThe reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound involves the basic hydrolysis of 4-chloronitrobenzene. The process includes the concentration of the reaction medium, acidification to obtain the compound from its salt, liquid/liquid decantation to remove the aqueous phase, and crystallization of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-nitrophenol is unique due to the presence of both chloro and nitro groups on the phenol ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

4-chloro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKCULGDIZNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209863
Record name Phenol, 4-chloro-3-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-78-6
Record name 4-Chloro-3-nitrophenol
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URL https://commonchemistry.cas.org/detail?cas_rn=610-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-chloro-3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 610-78-6
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Record name Phenol, 4-chloro-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

There were mixed 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid and 83 ml of 47% (w/w) hydrobromic acid. Thereto was added 50 ml of acetic anhydride. The mixture was refluxed for 8.5 hours. After the completion of the reaction, the solvent was removed by distillation under reduced pressure. The residue was mixed with 300 ml of ethyl acetate and 500 ml of water. The resulting organic layer was separated, washed with a saturated aqueous sodium hydrogencarbonate solution, water and a saturated aqueous sodium chloride solution in this order, and then dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The resulting crystal was recrystallized from toluene to obtain 15.5 g (yield: 83.6%) of 4-chloro-3-nitrophenol having a melting point of 123.5°-125.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the standard molar enthalpy of formation for 4-Chloro-3-nitrophenol in the gaseous phase?

A1: The standard molar enthalpy of formation for this compound in the gaseous phase (Δf) at T = 298.15 K is -(108.8 ± 3.7) kJ·mol-1 []. This value was determined by combining experimental measurements of enthalpy of formation in the solid phase, enthalpy of fusion, and enthalpy of sublimation.

Q2: Can microorganisms degrade this compound?

A2: Yes, research has shown that the bacterium Pseudomonas sp. JHN can degrade this compound. This degradation process involves the formation of a novel intermediate compound, 4-chlororesorcinol [].

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